molecular formula C7H12N2O5S B12673232 ((3-Ammonio-4-hydroxyphenyl)methyl)ammonium sulphate CAS No. 94349-43-6

((3-Ammonio-4-hydroxyphenyl)methyl)ammonium sulphate

Cat. No.: B12673232
CAS No.: 94349-43-6
M. Wt: 236.25 g/mol
InChI Key: FYGIYZMEKMHYIU-UHFFFAOYSA-N
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Description

((3-Ammonio-4-hydroxyphenyl)methyl)ammonium sulphate: is a chemical compound with the molecular formula C7H12N2O5S and a molecular weight of 236.2456 g/mol . It is also known by other names such as 5-(ammoniomethyl)-2-hydroxyanilinium sulfate . This compound is characterized by the presence of ammonium and hydroxyl functional groups attached to a benzene ring, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3-Ammonio-4-hydroxyphenyl)methyl)ammonium sulphate typically involves the reaction of 3-amino-4-hydroxybenzylamine with sulfuric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{3-amino-4-hydroxybenzylamine} + \text{sulfuric acid} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and filtration to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: ((3-Ammonio-4-hydroxyphenyl)methyl)ammonium sulphate is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of dyes, pigments, and other aromatic compounds .

Biology: In biological research, this compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays. It is also employed in the synthesis of biologically active molecules .

Medicine: It is also investigated for its antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including corrosion inhibitors and polymer additives .

Mechanism of Action

The mechanism of action of ((3-Ammonio-4-hydroxyphenyl)methyl)ammonium sulphate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

  • ((3-Amino-4-hydroxyphenyl)methyl)ammonium chloride
  • ((3-Amino-4-hydroxyphenyl)methyl)ammonium nitrate
  • ((3-Amino-4-hydroxyphenyl)methyl)ammonium phosphate

Comparison: While these compounds share similar structural features, the presence of different counterions (chloride, nitrate, phosphate) can influence their solubility, reactivity, and applications. ((3-Ammonio-4-hydroxyphenyl)methyl)ammonium sulphate is unique due to its sulfate counterion, which imparts specific properties such as enhanced solubility in water and distinct reactivity in chemical reactions .

Properties

CAS No.

94349-43-6

Molecular Formula

C7H12N2O5S

Molecular Weight

236.25 g/mol

IUPAC Name

2-amino-4-(aminomethyl)phenol;sulfuric acid

InChI

InChI=1S/C7H10N2O.H2O4S/c8-4-5-1-2-7(10)6(9)3-5;1-5(2,3)4/h1-3,10H,4,8-9H2;(H2,1,2,3,4)

InChI Key

FYGIYZMEKMHYIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN)N)O.OS(=O)(=O)O

Origin of Product

United States

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